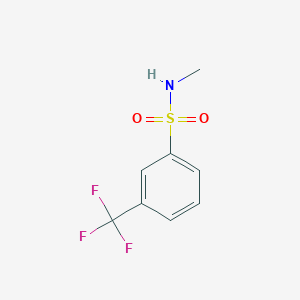

N-methyl-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWSVFJWWNNYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429164 | |

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882423-09-8 | |

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-(Trifluoromethyl)benzenesulfonyl Precursors

The key intermediate, 3-(trifluoromethyl)benzenesulfonyl chloride, can be prepared by sulfonation of trifluoromethylbenzene derivatives or by functional group transformations starting from trifluoromethyl-substituted aromatic compounds.

Halogenation and Grignard Route:

A patented process describes halogenation of benzotrifluoride to obtain a mixture of halo-substituted benzotrifluoride isomers, predominantly the meta isomer (~96%), followed by formation of a Grignard reagent with magnesium metal in an organic solvent catalyzed by iodine or ethylene dibromide. This Grignard reagent is then reacted with ketenes in the presence of transition metal ligand-acid complexes to yield trifluoromethyl acetophenone derivatives, which can be further converted to sulfonyl intermediates.Nitration and Reduction Route:

Another method involves nitration of methylbenzenesulfonic acid derivatives, bromination, and subsequent reduction steps to introduce the trifluoromethyl group and prepare nitro-substituted sulfonic acids. These intermediates are then converted to amines and further functionalized to sulfonamides.Direct Sulfonation:

Direct sulfonation of trifluoromethylbenzene derivatives with sulfur trioxide or chlorosulfonic acid can yield the corresponding benzenesulfonyl chlorides, which serve as key intermediates for sulfonamide formation.

Formation of N-Methyl Sulfonamide

Once the sulfonyl chloride intermediate is obtained, it is reacted with methylamine or methylamine equivalents to form the N-methyl sulfonamide:

Reaction Conditions:

The sulfonyl chloride is typically dissolved in an inert solvent such as dichloromethane or tetrahydrofuran. Methylamine (as a gas or in solution) is added under controlled temperature (0–25°C) to avoid side reactions. The reaction proceeds with nucleophilic substitution of the chloride by the methylamine nitrogen, yielding this compound.Purification:

The crude product is purified by recrystallization or chromatography to achieve high purity.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Benzotrifluoride + Halogenation (e.g., bromine) | Formation of halo-benzotrifluoride isomers (meta predominant) | ~96% meta isomer |

| 2 | Mg metal, organic solvent, catalyst (iodine/ethylene dibromide) | Formation of Grignard reagent from halo-benzotrifluoride | Efficient Grignard formation |

| 3 | Grignard reagent + ketene, transition metal ligand-acid complex | Formation of trifluoromethyl acetophenone derivatives | High yield, regioselective |

| 4 | Trifluoromethyl acetophenone + hydroxylamine salt | Formation of oxime intermediate | High purity oxime |

| 5 | Conversion to sulfonyl chloride (via chlorosulfonic acid or SO3) | Preparation of sulfonyl chloride intermediate | Moderate to high yield |

| 6 | Sulfonyl chloride + methylamine | Formation of this compound | High yield, mild conditions |

Research Findings and Optimization Notes

Isomer Control:

The halogenation step is critical for obtaining the meta isomer in high selectivity (~96%), which is essential for the desired substitution pattern in the final sulfonamide.Catalyst Use:

Catalysts such as iodine or ethylene dibromide improve Grignard reagent formation efficiency and yield.Purity:

The final sulfonamide product can be obtained with purity exceeding 99% after simple solvent purification steps.Environmental Considerations:

Some traditional nitration and reduction routes generate significant waste and unwanted isomers, whereas the Grignard-based method reduces byproducts and improves environmental footprint.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzenesulfonamides or sulfonamides with different nucleophiles.

Oxidation: Products include sulfonic acids or other oxidized derivatives.

Reduction: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Treatment of Hyperuricemia and Gout

One of the primary applications of N-methyl-3-(trifluoromethyl)benzenesulfonamide is as a therapeutic agent for hyperuricemia and gout. Research indicates that derivatives of this compound can act as inhibitors of the human urate transporter 1 (hURAT1), which is crucial for uric acid reabsorption in the kidneys. By inhibiting this transporter, these compounds can effectively lower serum uric acid levels, which is beneficial for patients suffering from gout and related conditions.

A study highlighted the efficacy of a specific derivative, demonstrating a significant reduction in uric acid levels with an IC50 value indicating potent inhibition at low concentrations. The results are summarized in the following table:

| Compound | IC50 (nM) |

|---|---|

| This compound | 18 |

| Benzbromarone | 407 |

| Other derivatives | Varies |

The ability to reduce uric acid levels without severe side effects presents a promising avenue for developing new gout treatments, particularly given the limitations of existing medications such as allopurinol and febuxostat, which have significant side effects and variable efficacy .

1.2 Cancer Therapy

This compound has also been investigated for its potential anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cellular membranes and interact with biological targets. This modification has been shown to increase the potency of certain compounds against cancer cell lines.

For instance, studies have indicated that compounds with similar structural features can inhibit the growth of prostate carcinoma cells (LNCaP), particularly those resistant to traditional antiandrogen therapies. The mechanism involves antagonism of androgen receptors, suggesting that this compound could be developed further as an anti-cancer agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has shown that modifications to the sulfonamide group and variations in the trifluoromethyl substitution can significantly affect biological activity.

Key Findings:

- The presence of a trifluoromethyl group at the meta position enhances the compound's potency.

- Variations in substituents on the benzene ring can lead to improved selectivity and reduced toxicity.

- Compounds designed with these modifications have shown promising results in both anti-inflammatory and anticancer assays .

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Observations

N-Substituent Effects: The methyl group in this compound provides moderate steric hindrance and lipophilicity compared to bulkier groups like cyclopropyl (e.g., in COL3A1 inhibitors ) or diethylaminoethyl (e.g., in CNS-targeting compounds ). Smaller N-substituents may enhance metabolic stability but reduce binding affinity in some cases. Unsubstituted sulfonamides (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide ) are often intermediates but lack the tailored activity of N-substituted derivatives.

Para substituents (e.g., 4-methyl in ) alter steric interactions and solubility. For example, 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has higher hydrophobicity than the meta-substituted target compound.

Biological Activity :

- COL3A1 inhibitors (e.g., N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide) highlight the importance of hydroxy groups for enzyme interaction .

- Celecoxib demonstrates how heterocyclic extensions (e.g., pyrazole) to the benzenesulfonamide core enhance selectivity for targets like COX-2 .

Physicochemical Properties

- Solubility : Hydroxy or polar substituents (e.g., in COL3A1 inhibitors ) improve aqueous solubility but may reduce membrane permeability.

- Metabolic Stability : Methyl groups (as in the target compound) are less prone to oxidative metabolism compared to larger alkyl or aromatic substituents.

- Acidity: The -CF₃ group lowers the pKa of the sulfonamide NH, enhancing its ability to act as a hydrogen-bond donor, critical for target binding .

Biological Activity

N-methyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes. The sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can lead to alterations in pH regulation and fluid balance in cells.

Target Enzymes:

- Carbonic Anhydrase: Involved in the regulation of pH and bicarbonate levels.

- Dihydropteroate Synthase (DHPS): A target for antimalarial drug development, where sulfonamides are known to disrupt folate synthesis in bacteria and protozoa .

Mode of Action:

this compound likely binds to the active sites of these enzymes, thereby inhibiting their function. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and overall bioactivity.

Antimicrobial Properties

Sulfonamides, including this compound, are recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial proliferation. The trifluoromethyl group may enhance these effects through increased binding affinity to bacterial enzymes involved in folate metabolism.

Anticancer Potential

Research has indicated that compounds with trifluoromethyl groups can exhibit significant anticancer activities. For instance, similar derivatives have shown promise against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The introduction of the trifluoromethyl group has been associated with improved potency compared to non-fluorinated analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

-

Antimicrobial Activity:

- A study demonstrated that sulfonamides exhibit potent inhibitory effects on bacterial growth, supporting their use as antimicrobial agents. The incorporation of the trifluoromethyl group was found to enhance these properties significantly.

-

Anticancer Studies:

- In vitro assays showed that derivatives containing trifluoromethyl groups had IC50 values significantly lower than their non-trifluoromethylated counterparts, indicating higher efficacy against cancer cell lines . For example, a compound similar to this compound exhibited an IC50 value of 2.63 μM against MCF-7 cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption: Enhanced lipophilicity due to the trifluoromethyl group may facilitate better absorption across cellular membranes.

- Distribution: The compound's distribution in biological systems could be affected by its ability to bind to plasma proteins and its solubility characteristics.

- Metabolism: Further studies are needed to elucidate the metabolic pathways involved in the breakdown of this compound and its potential metabolites.

Q & A

Q. What are the key physicochemical properties of N-methyl-3-(trifluoromethyl)benzenesulfonamide, and how are they experimentally determined?

Answer:

- Melting Point : Reported as 175–180°C (determined via differential scanning calorimetry or capillary methods) .

- Molecular Formula : C₈H₈F₃NO₂S (molecular weight: 239.22 g/mol) .

- Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) confirm functional groups (e.g., sulfonamide, trifluoromethyl). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks .

- Safety : Handle in fume hoods; avoid inhalation (no explicit toxicity data, but standard sulfonamide precautions apply) .

Q. What synthetic routes are available for this compound?

Answer:

- Sulfonylation : React 3-(trifluoromethyl)benzenesulfonyl chloride with methylamine in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization (e.g., using ethanol/water) .

- Quality Control : Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm purity (>95%) using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

Answer:

- Refinement Tools : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths/angles. For twinned crystals, employ twin refinement protocols in SHELXL .

- Validation : Cross-check with computational chemistry tools (e.g., Density Functional Theory (DFT) calculations in Gaussian) to validate electronic environments of the trifluoromethyl group .

Q. What methodologies are suitable for studying the biological activity of this compound?

Answer:

- Target Identification : Molecular docking (AutoDock Vina) against protein targets like NLRP3 inflammasome (homology modeling based on PDB: 6NPY) .

- In Vitro Assays : Measure IC₅₀ in THP-1 macrophages using IL-1β ELISA to assess inflammasome inhibition. Compare with Celecoxib derivatives (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) .

Q. How do substituent modifications (e.g., fluorophenyl groups) impact the compound’s activity?

Answer:

- SAR Studies : Synthesize analogs (e.g., N-(3-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide) via nucleophilic substitution. Evaluate logP (HPLC-based method) and solubility (shake-flask method) to correlate hydrophobicity with membrane permeability .

- Electron-Withdrawing Effects : Use ¹⁹F NMR to assess trifluoromethyl group electronic effects on sulfonamide reactivity .

Q. What advanced analytical techniques address challenges in impurity profiling?

Answer:

- LC-MS/MS : Quantify trace impurities (e.g., des-methyl analogs) using a Zorbax Eclipse Plus C18 column (3.5 µm, 100 Å) and electrospray ionization in negative mode .

- Reference Standards : Use deuterated analogs (e.g., Celecoxib-d7) as internal standards for mass spectrometry calibration .

Notes

- Methodologies emphasize reproducibility, with validation via orthogonal techniques (e.g., NMR + XRD).

- Advanced questions integrate computational and experimental approaches to resolve data contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.